![molecular formula C15H21Cl2N3O2 B2551072 3,6-dichloro-N-[[4-(2-methylpropyl)morpholin-2-yl]methyl]pyridine-2-carboxamide CAS No. 1119261-77-6](/img/structure/B2551072.png)
3,6-dichloro-N-[[4-(2-methylpropyl)morpholin-2-yl]methyl]pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-dichloro-N-[[4-(2-methylpropyl)morpholin-2-yl]methyl]pyridine-2-carboxamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential as an anticancer agent. This compound was first synthesized in the 1980s, and since then, numerous studies have been conducted to investigate its mechanism of action and potential applications in cancer treatment.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Research has explored the synthesis and biological activity of pyridine derivatives, demonstrating their potential as inhibitors with cytotoxicity in vitro and antineoplastic activity in vivo. For instance, a study on the synthesis of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone revealed potent inhibitors of ribonucleotide reductase activity, showcasing significant prolongation of survival time in leukemia-bearing mice (Liu et al., 1996).
Insecticidal Applications
Pyridine derivatives have also been investigated for their insecticidal properties. A study synthesized and tested the toxicity of certain pyridine derivatives against cowpea aphid, with some compounds showing notable aphidicidal activities, indicating the potential of these derivatives in agricultural applications (Bakhite et al., 2014).
Antagonistic Properties
Further research into the interaction of pyridine derivatives with cannabinoid receptors has been conducted, demonstrating the antagonistic properties of specific compounds. This suggests applications in developing drugs targeting cannabinoid receptors for therapeutic purposes (Landsman et al., 1997).
Synthetic Methods and Chemical Properties
Studies on the synthesis and chemical properties of pyridine derivatives, such as the development of efficient synthetic methods for morpholine derivatives, highlight the chemical utility of these compounds. They serve as intermediates for further chemical reactions and the synthesis of complex molecules with potential pharmacological activities (Lei et al., 2017).
Propiedades
IUPAC Name |
3,6-dichloro-N-[[4-(2-methylpropyl)morpholin-2-yl]methyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21Cl2N3O2/c1-10(2)8-20-5-6-22-11(9-20)7-18-15(21)14-12(16)3-4-13(17)19-14/h3-4,10-11H,5-9H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSOFPPIUSHKYAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCOC(C1)CNC(=O)C2=C(C=CC(=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
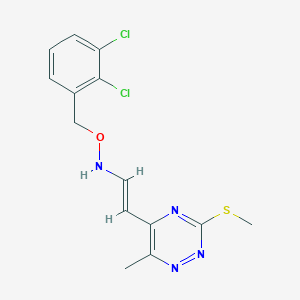
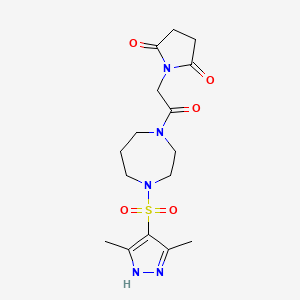

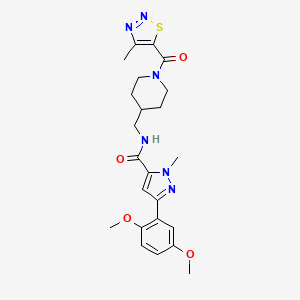
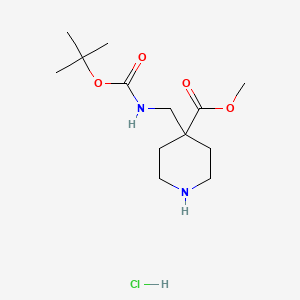
![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide](/img/structure/B2550999.png)
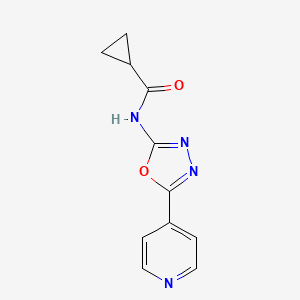
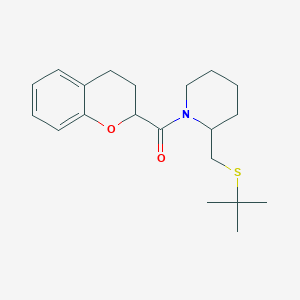
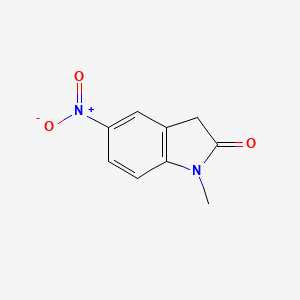
![N-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]-N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2551004.png)
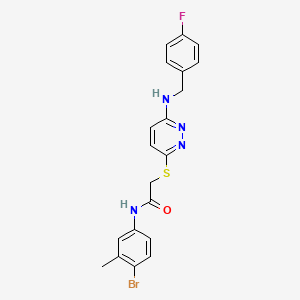

![N-(3-chloro-4-methylphenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2551011.png)
![4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2551012.png)
